Compound Description: This benzamide derivative was synthesized as a potential neuroleptic agent. It demonstrated significantly enhanced activity compared to metoclopramide, a drug used to treat nausea and vomiting.
Compound Description: This compound demonstrated potent neuroleptic activity, being significantly more potent than both haloperidol and metoclopramide. It also exhibited a favorable ratio of antistereotypic activity to cataleptogenicity.
Compound Description: This benzamide derivative was identified as a potent serotonin-3 (5-HT3) receptor antagonist. Notably, it lacked affinity for the 5-HT4 receptor.
Relevance: This compound shares the benzamide core structure with 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. It differs in the substituents on the benzamide ring, featuring a chlorine atom at the 5-position, an amino group at the 4-position, and an ethoxy group at the 2-position. The amide nitrogen is substituted with a 1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl group.
Compound Description: This benzamide derivative, similar to compound 96, demonstrated potent antagonistic activity towards the serotonin-3 (5-HT3) receptor. It also lacked affinity for the 5-HT4 receptor.
Compound Description: This benzamide derivative exhibited potent gastrokinetic activity, comparable to cisapride, a drug used to treat gastroesophageal reflux disease. Notably, it did not show dopamine D2 receptor antagonistic activity.
Relevance: This compound shares a benzamide core structure and a benzyl substituent with 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. It differs in the substituents on the benzamide ring and the amine nitrogen, featuring a chlorine atom at the 5-position, an amino group at the 4-position, and an ethoxy group at the 2-position of the benzamide ring. The amide nitrogen is substituted with a (4-benzyl-2-morpholinyl)methyl group.
Compound Description: This compound demonstrated superior gastrokinetic activity compared to cisapride, and was essentially equipotent to the 2-ethoxy analogue AS-4370. It, too, lacked dopamine D2 receptor antagonistic activity.
Relevance: This compound and 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide both possess a benzamide core structure and a benzyl substituent. They differ in the substituents on the benzamide ring and the amine nitrogen. Notably, this compound features a chlorine atom at the 5-position, an amino group at the 4-position, and a n-butoxy group at the 2-position of the benzamide ring. The amide nitrogen is substituted with a (4-benzyl-2-morpholinyl)methyl group.
Compound Description: This benzamide derivative demonstrated superior gastrokinetic activity compared to cisapride and essentially equipotent to AS-4370. Similar to AS-4370 and compound 5, it did not exhibit dopamine D2 receptor antagonistic activity.
Relevance: Like 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, this compound features a benzamide core structure. It distinguishes itself with a chlorine atom at the 5-position, an amino group at the 4-position, and a n-butoxy group at the 2-position of the benzamide ring. The amide nitrogen is substituted with a (4-(4-fluorobenzyl)-2-morpholinyl)methyl group, highlighting the presence of a fluorine atom on the benzyl ring.
Compound Description: This benzamide derivative exhibited superior gastrokinetic activity compared to cisapride and was essentially equipotent to AS-4370. Like the previous gastrokinetic agents mentioned, it showed no dopamine D2 receptor antagonistic activity.
Relevance: Similar to 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, this compound has a benzamide core structure and a benzyl substituent. It differs in the substituents on the benzamide ring and the amine nitrogen, featuring a chlorine atom at the 5-position, an amino group at the 4-position, and a 3-methyl-2-butenyloxy group at the 2-position of the benzamide ring. The amide nitrogen is substituted with a (4-benzyl-2-morpholinyl)methyl group.
Compound Description: This benzenesulfonamide derivative demonstrated potent inhibitory activity against membrane-bound phospholipase A2 (PLA2). It significantly reduced the size of myocardial infarction in rats when administered intravenously prior to coronary occlusion.
Compound Description: This benzamide derivative served as a high-affinity blocker of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. It exhibited inverse agonism, as evidenced by the loss of tonic Ca2+ current inhibition in transfected sympathetic neurons.
5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR 1766)
Compound Description: This compound acted as a haem-independent activator of soluble guanylyl cyclase (sGC), an enzyme involved in nitric oxide (NO) signaling.
Compound Description: This benzamide derivative, designed as a calpain inhibitor, exhibited potent inhibitory activity against calpain I, a calcium-activated protease. It demonstrated improved water-solubility and metabolic stability, leading to oral bioavailability in rats.
Compound Description: This benzamide derivative, structurally related to compound 5d, also demonstrated potent calpain I inhibitory activity. When administered after experimental traumatic brain injury in rats, it exhibited neuroprotective efficacy by reducing the number of damaged neurons.
Compound Description: This indazole derivative emerged as a potent serotonin-3 (5-HT3) receptor antagonist, exhibiting activity superior to the corresponding benzamide analogue (compound 103) and comparable to ondansetron and granisetron, established 5-HT3 receptor antagonists.
Relevance: This compound, while belonging to the indazole class, shares a similar substitution pattern with 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, specifically the presence of a benzyl substituent and a 1,4-diazepine ring. It differs in the core structure and lacks the methylsulfonyl group. In this compound, the 1H-indazole ring is substituted at the 3-position with a carboxamide group, and the amide nitrogen is substituted with a 1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl group.
Compound Description: This benzamide derivative demonstrated potent neuroleptic activity and was labeled with carbon-14 and deuterium for biochemical studies, including metabolism and pharmacokinetics.
Relevance: Similar to 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, this compound has a benzamide core structure and a benzyl substituent. It differs in the substituents on the benzamide ring and the amine nitrogen, featuring a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methylamino group at the 4-position of the benzamide ring. The amide nitrogen is substituted with a (2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl group.
Compound Description: This compound exhibited high affinity for dopamine D3 and D4 receptors, with significant selectivity for D4 over D2 receptors. It also showed potent antipsychotic activity in preclinical models.
Compound Description: This benzamide derivative demonstrated potent inhibitory activity against the Kv1.5 potassium channel, which plays a role in cardiac action potential repolarization.
Compound Description: This benzamide derivative displayed a high affinity for the serotonergic 5-HT4 receptor and acted as a potent 5-HT4 receptor agonist. It exhibited higher affinity for the 5-HT4 receptor compared to 5-HT3 and dopamine D2 receptors.
Compound Description: This compound is a GPR52 agonist.
Relevance: This compound and 2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide share a benzamide core and a 3-pyridinylmethyl substituent on the amide nitrogen. Both compounds include a benzyl substituent, although they differ in their core structure and other substituents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.